DICARBONYLBIS(CYCLOPENTADIENYL)TITANIUM(II)
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Overview
Description
Dicarbonylbis(cyclopentadienyl)titanium(II) is a chemical compound with the formula (η5-C5H5)2Ti(CO)2. This maroon-colored, air-sensitive species is soluble in aliphatic and aromatic solvents . It has been used for various chemical reactions, including the deoxygenation of sulfoxides, reductive coupling of aromatic aldehydes, and reduction of aldehydes .
Preparation Methods
Dicarbonylbis(cyclopentadienyl)titanium(II) is typically prepared by the reduction of titanocene dichloride with magnesium as a slurry in tetrahydrofuran (THF) under an atmosphere of carbon monoxide . The reaction can be represented as follows:
(C5H5)2TiCl2+Mg+2CO→(C5H5)2Ti(CO)2+MgCl2
Historically, the complex was first prepared by the reduction of titanocene dichloride with sodium cyclopentadienyl under an atmosphere of carbon monoxide .
Chemical Reactions Analysis
Dicarbonylbis(cyclopentadienyl)titanium(II) undergoes various types of reactions, including:
Oxidation: It can react with acyl halides (RCOCl) to form acyl derivatives of titanium(IV), such as [Ti(C5H5)2(COR)Cl].
Reduction: It is used for the reduction of aldehydes and deoxygenation of sulfoxides.
Substitution: It reacts with alkyl iodides to form acyl derivatives like [Ti(C5H5)2(COR)I].
Common reagents and conditions used in these reactions include acyl halides, alkyl iodides, and carbon monoxide. Major products formed from these reactions are acyl derivatives of titanium(IV) and reduced organic compounds .
Scientific Research Applications
Dicarbonylbis(cyclopentadienyl)titanium(II) has several scientific research applications:
Mechanism of Action
The mechanism by which dicarbonylbis(cyclopentadienyl)titanium(II) exerts its effects involves its ability to coordinate with organic molecules and facilitate various chemical transformations. The compound’s molecular targets include carbonyl groups and sulfoxides, which it can reduce or deoxygenate . The pathways involved in these reactions typically include coordination of the titanium center with the substrate, followed by electron transfer and bond formation or cleavage .
Comparison with Similar Compounds
Dicarbonylbis(cyclopentadienyl)titanium(II) can be compared with other similar compounds, such as:
Dicarbonylbis(cyclopentadienyl)zirconium(II): Similar in structure and reactivity but involves zirconium instead of titanium.
Dicarbonylbis(cyclopentadienyl)hafnium(II): Another analogous compound with hafnium, exhibiting similar chemical properties.
Titanocene dichloride: A precursor to dicarbonylbis(cyclopentadienyl)titanium(II), used in its synthesis.
Dicarbonylbis(cyclopentadienyl)titanium(II) is unique due to its specific reactivity with carbonyl groups and sulfoxides, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
12129-51-0 |
---|---|
Molecular Formula |
C12H10O2Ti-2 |
Molecular Weight |
234.077 |
IUPAC Name |
bis(oxomethylidene)titanium;cyclopenta-1,3-diene |
InChI |
InChI=1S/2C5H5.2CO.Ti/c2*1-2-4-5-3-1;2*1-2;/h2*1-3H,4H2;;;/q2*-1;;; |
InChI Key |
AYSYTHDGPPKHIU-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C(=O)=[Ti]=C=O |
Origin of Product |
United States |
Q1: How does Dicarbonylbis(cyclopentadienyl)titanium(II) interact with carbonyl and imino groups, and what are the downstream effects of this interaction?
A1: Dicarbonylbis(cyclopentadienyl)titanium(II) acts as a powerful reducing agent, facilitating the coupling of carbonyl or imino functional groups. [] This interaction leads to the formation of new carbon-carbon bonds, a fundamental process in organic synthesis. The paper specifically investigates its potential as a model for carbon dioxide dimerization, highlighting the compound's ability to promote the formation of new C-C bonds from relatively inert molecules. [] Furthermore, the research explores a novel metallacycle formation resulting from this interaction, suggesting broader applications in synthesizing complex cyclic structures. []
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